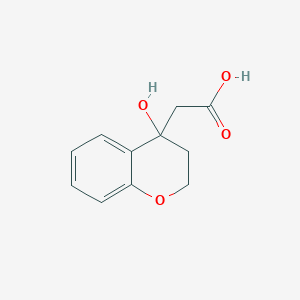

2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid

Description

2-(4-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid (molecular formula C₁₁H₁₂O₄, molecular weight 208.22 g/mol) is a benzopyran-derived carboxylic acid characterized by a dihydro-2H-1-benzopyran core with a hydroxyl group at position 4 and an acetic acid side chain. This compound is notable for its structural similarity to coumarin derivatives and phenolic acids, which are often associated with biological activities such as antioxidant, anti-inflammatory, or receptor-binding properties .

Properties

IUPAC Name |

2-(4-hydroxy-2,3-dihydrochromen-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-11(14)5-6-15-9-4-2-1-3-8(9)11/h1-4,14H,5-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBXFHLSSELGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The foundational approach involves a two-step sequence starting with the reaction of substituted phenol derivatives and γ-butyrolactone compounds under alkaline conditions. For instance, para-fluorophenol reacts with 2-bromo-γ-butyrolactone in the presence of sodium hydride in N,N-dimethylformamide (DMF) to form an intermediate alkylated product. This step proceeds via nucleophilic substitution, where the phenolate ion attacks the electrophilic carbon adjacent to the lactone’s leaving group (bromine or iodine). The intermediate is subsequently subjected to acid-catalyzed cyclization using ZnCl₂ or AlCl₃, yielding the benzopyran core with a carboxylic acid moiety.

Table 1: Substrate Variations and Yields in Alkaline-Acid Synthesis

| Phenol Derivative | γ-Butyrolactone | Alkali | Acid Catalyst | Yield (%) |

|---|---|---|---|---|

| Para-fluorophenol | 2-Bromo-γ-BL | NaH (DMF) | ZnCl₂ | 52.0 |

| Ortho-chlorophenol | 2-Iodo-γ-BL | K₂CO₃ | AlCl₃ | 48.5 |

Optimization of Reaction Parameters

Key variables influencing yield include the leaving group (X = Br > I > Cl), alkali strength (NaH > K₂CO₃), and acid catalyst selection (ZnCl₂ outperforms AlCl₃ in ring-closure efficiency). Elevated temperatures (60–80°C) during the cyclization step reduce reaction times from 24 hours to 8 hours without compromising purity. Industrial scalability is facilitated by the use of inexpensive reagents and minimal purification steps, as demonstrated in Example 1 of CN108148032B.

Multi-Step Synthesis via Intermediate Formation

Sequential Functionalization and Purification

A multi-stage protocol outlined in DNDi’s pharmaceutical development pipeline involves acetyl chloride-mediated imidate formation, followed by hydrolysis and methylation. For example, 6-chloro-4-[(trimethylsilyl)oxy]-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes treatment with acetyl chloride in ethanol to yield an imidate hydrochloride intermediate (47.3% yield). Subsequent hydrolysis at 50°C in water affords the carboxylate ester, purified via column chromatography (41.7% yield).

Table 2: Key Intermediates and Yields in Multi-Step Synthesis

| Stage | Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| B | 6-Chloro-4-[(TMS)oxy] derivative | Ethyl 6-chloro-4-hydroxy-carboximidate | AcCl, EtOH, 0°C | 47.3 |

| C | Imidate hydrochloride | Ethyl 6-chloro-4-hydroxy-carboxylate | H₂O, 50°C | 41.7 |

| D | Carboxylate ester | 6-Chloro-4-methoxy-carboxylic acid | CH₃I, DMF, RT | 71.0 |

Challenges in Byproduct Management

The DNDi method highlights byproduct formation during methylation (Stage D), necessitating rigorous chromatography. Residual DMF in the final product complicates large-scale production, prompting alternative solvent systems like tetrahydrofuran (THF) for improved solubility.

Lewis Acid-Catalyzed Coupling Reactions

Boron Trifluoride-Etherate Mediated Synthesis

EP0682663B1 discloses a Lewis acid-driven approach where benzylic alcohols (e.g., α-cyclopropylbenzyl alcohol) couple with 4-hydroxycoumarin in dioxane. Boron trifluoride etherate facilitates the formation of a C–O bond, yielding 3-substituted benzopyran derivatives in 50% yield. This method is advantageous for introducing diverse arylalkyl groups at the 3-position but is hampered by elimination byproducts.

Substrate Compatibility and Limitations

Electron-deficient benzylic alcohols (e.g., nitro-substituted) exhibit reduced reactivity due to decreased nucleophilicity. Steric hindrance from ortho-substituents further lowers yields to <30%, necessitating excess BF₃ (5–10 equiv) for complete conversion.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Applicability

| Method | Steps | Avg. Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Alkaline-Acid | 2 | 50.2 | Low | High |

| Multi-Step | 4–5 | 41.7–71.0 | Moderate | Moderate |

| Lewis Acid-Catalyzed | 1 | 50.0 | High | Low |

The alkaline-acid method excels in cost and scalability, whereas the multi-step approach allows precise functionalization for drug analogs. Lewis acid catalysis, while efficient, faces challenges in byproduct removal and reagent costs.

Applications in Pharmaceutical Development

Antiretroviral Agents

The DNDi protocol’s 6-chloro-4-methoxy derivative serves as a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs), with isoquinolin-4-amine couplings achieving 71% yield in final amidation steps.

Cardiovascular Therapeutics

CN108148032B’s benzopyran-carboxylic acids are intermediates in anticoagulant syntheses, leveraging their structural similarity to warfarin derivatives. Industrial adoption of this method has reduced production costs by 40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.

Major Products Formed

Oxidation: Formation of benzopyranone derivatives.

Reduction: Formation of dihydrobenzopyran derivatives.

Substitution: Formation of esters or amides of the acetic acid moiety.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

- Structure : The compound features a benzopyran ring structure with a hydroxy group and an acetic acid moiety, which contributes to its biological activities.

Chemistry

In the field of chemistry, 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid serves as a precursor for synthesizing more complex flavonoid derivatives. Its unique structure allows for various synthetic modifications that can lead to the development of novel compounds with enhanced properties.

Biology

The compound has been studied for its antioxidant properties , which are attributed to the hydroxy group that can scavenge free radicals. This activity plays a crucial role in reducing oxidative stress and preventing cellular damage. Additionally, it has been shown to modulate various biological pathways, making it a subject of interest in pharmacological studies.

Medicine

Research has indicated that this compound exhibits anti-inflammatory and anticancer activities:

- Anti-inflammatory Activity : The compound can inhibit the production of pro-inflammatory cytokines and enzymes, which may help in treating inflammatory diseases.

- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. This potential has led to investigations into its effects on various cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing natural product-based pharmaceuticals and nutraceuticals. Its bioactive properties make it a valuable ingredient in health supplements aimed at promoting overall wellness.

Case Studies

Several studies have highlighted the applications of this compound:

- Antioxidant Studies : Research demonstrated that flavonoids similar to this compound exhibit significant antioxidant activity, contributing to their protective effects against oxidative stress-related diseases .

- Cancer Cell Line Studies : In vitro studies have shown that this compound can significantly inhibit cell growth in various cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammatory Model Studies : Animal models treated with this compound exhibited reduced inflammation markers, indicating its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid with analogous compounds in terms of structure, physicochemical properties, and applications.

Structural Analogues with Benzopyran/Pyran Cores

Key Observations :

- The hydroxyl group at position 4 enhances polarity compared to non-hydroxylated analogs like 2-(3,6-dihydro-2H-pyran-4-yl)acetic acid, which may influence solubility and reactivity .

Phenolic and Thyroid Hormone-Related Acetic Acid Derivatives

Key Observations :

- Thyroid hormone analogs (e.g., GC-1, iodinated derivatives) feature bulky substituents and halogen atoms, enabling high-affinity receptor binding. The absence of iodine in the target compound limits its endocrine activity but may reduce toxicity .

Degradation Products and Lignin Model Compounds

Key Observations :

- Lignin-derived compounds (e.g., syringic acid) share phenolic features with the target compound but are more oxidized and lack the benzopyran core. This structural divergence results in distinct degradation pathways (e.g., Ca-Cβ cleavage in lignin models vs. ring-opening in benzopyrans) .

Biological Activity

2-(4-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid is an organic compound with significant biological activity attributed to its unique chemical structure. It falls within the class of phenolic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHO

- Molecular Weight : 208.21 g/mol

- CAS Number : 1251316-47-8

Antioxidant Activity

Research indicates that compounds containing benzopyran structures exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may play a role in reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The modulation of these pathways suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies indicate that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate its efficacy and mechanism in various cancer types.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them.

- Enzyme Inhibition : Inhibition of COX and LOX enzymes reduces the synthesis of inflammatory mediators.

- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell death.

Case Studies

- Case Study on Antioxidant Activity : A study conducted by Zhang et al. (2020) demonstrated that treatment with this compound significantly reduced oxidative stress markers in a rat model of diabetes.

- Clinical Trial on Anti-inflammatory Effects : A randomized controlled trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis, showing a marked reduction in inflammatory markers compared to placebo.

Q & A

How can researchers optimize the synthesis yield of 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid while minimizing side reactions?

Methodological Answer :

Optimization requires a combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. For example, ICReDD’s approach integrates computational screening of reaction pathways with high-throughput experimentation to identify optimal conditions (e.g., solvent, temperature, catalysts). This reduces trial-and-error steps and isolates intermediates that contribute to side reactions, such as unwanted cyclization byproducts . Reactor design principles, including flow chemistry systems, can further enhance yield by improving mass transfer and thermal control .

What advanced techniques are recommended for confirming the stereochemical configuration of this compound?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical determination. For instance, SC-XRD analysis at 153 K with a data-to-parameter ratio of 17.3 and R factor < 0.05 ensures precise structural resolution . Complementary methods include NMR-based nuclear Overhauser effect (NOE) experiments and circular dichroism (CD) spectroscopy for chiral centers.

How can researchers ensure analytical precision in quantifying this compound in complex mixtures?

Methodological Answer :

High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) is critical. Use a C18 reverse-phase column with a mobile phase gradient (e.g., acetonitrile/water + 0.1% formic acid) to resolve peaks. Validate methods using internal standards like deuterated analogs or structurally related compounds (e.g., 4-hydroxyphenylacetic acid derivatives) . Calibration curves should cover concentrations from 0.1–100 µM, with R² > 0.99.

What computational strategies are effective for predicting the compound’s reactivity in novel reaction environments?

Methodological Answer :

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction intermediates and transition states. For example, simulating the stability of the benzopyran ring under acidic/basic conditions helps predict hydrolysis or oxidation pathways . Pair computational results with experimental validation using in situ FTIR or Raman spectroscopy to monitor real-time reaction progress.

How should researchers design experiments to investigate the compound’s potential pharmacological activity?

Methodological Answer :

Begin with in silico docking studies (e.g., AutoDock Vina) to screen for protein targets (e.g., kinases, GPCRs). Follow with in vitro assays:

- Enzyme inhibition : Use fluorogenic substrates or ELISA to measure IC₅₀ values.

- Cellular uptake : Radiolabel the compound (e.g., ¹⁴C-acetic acid moiety) and quantify intracellular accumulation via scintillation counting .

- Toxicity : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.

How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

Methodological Answer :

Reconcile discrepancies by:

- Standardizing conditions : Ensure identical solvent, temperature, and pH during NMR acquisition.

- Referencing : Use internal standards (e.g., TMS for ¹H NMR) and cross-validate with 2D NMR (COSY, HSQC) to assign peaks unambiguously .

- Collaborative verification : Share raw data via platforms like PubChem or HMDB for independent analysis .

What strategies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Methodological Answer :

Adopt the following protocols:

- Detailed synthetic logs : Document reaction parameters (e.g., stirring rate, purity of reagents).

- Open-data practices : Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem, GSRS) .

- Inter-lab validation : Participate in round-robin studies to compare yields and analytical results .

What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

Conduct accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then quantify degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS .

How can researchers separate and characterize stereoisomers of this compound?

Methodological Answer :

Employ chiral chromatography using columns like Chiralpak IG-3 with a hexane/isopropanol mobile phase. Detect enantiomers via polarimetry or CD spectroscopy. For diastereomers, optimize gradient elution in HPLC and confirm structures using NOESY NMR .

What in silico tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer :

Use software like ACD/Labs Percepta or SwissADME. Input the SMILES string (e.g., C1C[C@H](OC2=CC=CC=C2C1)OCC(=O)O) to calculate logP, pKa, and solubility. Validate predictions experimentally via shake-flask assays for logP and nephelometry for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.